molecular formula C13H13NO3 B8496256 3-(Dimethoxyacetyl)quinoline

3-(Dimethoxyacetyl)quinoline

Cat. No.: B8496256
M. Wt: 231.25 g/mol
InChI Key: GEICZZGSGSVQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethoxyacetyl)quinoline is a quinoline derivative characterized by a dimethoxyacetyl substituent at the 3-position of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. The dimethoxyacetyl group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2,2-dimethoxy-1-quinolin-3-ylethanone

InChI

InChI=1S/C13H13NO3/c1-16-13(17-2)12(15)10-7-9-5-3-4-6-11(9)14-8-10/h3-8,13H,1-2H3

InChI Key

GEICZZGSGSVQAE-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC2=CC=CC=C2N=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Thieno[2,3-b]quinoline Derivatives

  • Structure: Thieno[2,3-b]quinoline (e.g., compound 7 in ) incorporates a fused thiophene ring at the 2,3-position of quinoline.
  • Synthesis: Derived from 3-bromoquinoline precursors via iodine-mediated cyclization .
  • Pharmacology: Exhibits notable anticancer and antimicrobial activities due to planar fused-ring systems enhancing DNA intercalation .
  • Comparison: Unlike 3-(Dimethoxyacetyl)quinoline, thieno[2,3-b]quinoline lacks polar acetyl groups, reducing solubility but increasing planar rigidity for DNA binding.

Indolo[3,2-c]quinoline (γ-Carboline)

  • Structure: Features a fused indole ring at the 3,2-position of quinoline .
  • Synthesis: Synthesized via Rh(III)-catalyzed dimerization of 2-alkynylanilines, offering high atom economy .
  • Pharmacology: Known for antiviral and anticancer properties, likely due to intercalation and Topoisomerase II inhibition .
  • Comparison: The fused indole system in γ-carboline contrasts with the acetyl group in this compound, suggesting divergent binding modes.

4-Substituted Quinolines (Chloroquine/Hydroxychloroquine)

  • Structure: Piperazine or oxazine substituents at the 4-position of quinoline .
  • Pharmacology : Antimalarial and antiviral activities via lysosomal pH modulation and immune response alteration .
  • Comparison: Substitution at the 4-position (vs. 3-position in this compound) significantly alters pharmacokinetics and target specificity.

3-Substituted Phenylthioquinolines

  • Structure: Includes 3-(methoxy/bromo/hydroxyphenylthio)quinoline derivatives ().
  • Synthesis : High-yield (>90%) via nucleophilic substitution or Sawada coupling .
  • Pharmacology : Antifungal activity against Candida spp., with methoxy groups enhancing lipophilicity .
  • Comparison: The dimethoxyacetyl group in this compound may offer superior metabolic stability compared to thioether linkages.

2-Methoxyquinoline-3-carbaldehyde Derivatives

  • Structure : Methoxy at 2-position and aldehyde at 3-position (e.g., compound 15a–j in ).
  • Synthesis : Vilsmeier–Haack formylation followed by methoxy installation .
  • Pharmacology : Combretastatin analogs show antiproliferative activity by tubulin inhibition .
  • Comparison: The dimethoxyacetyl group in this compound could provide different electronic effects compared to aldehyde functionalities.

Physicochemical and Pharmacokinetic Comparisons

Property This compound Thieno[2,3-b]quinoline γ-Carboline 3-(Methoxyphenylthio)quinoline
Substituent Position 3-position 2,3-fused thiophene 3,2-fused indole 3-position (thioether)
Lipophilicity (LogP) Moderate (predicted) High Moderate High
Synthetic Yield N/A 60–75% 80–90% 90–95%
Key Activity Hypothesized antimicrobial Anticancer Antiviral Antifungal

Mechanistic Insights

  • DNA Intercalation: Thieno[2,3-b]quinoline and γ-carboline derivatives intercalate into DNA via planar fused rings , whereas this compound’s acetyl group may hinder intercalation but enhance solubility for membrane penetration.
  • Antifungal Action: 3-(Methoxyphenylthio)quinolines disrupt fungal membranes via lipophilic interactions ; the dimethoxyacetyl group could offer similar mechanisms with improved pharmacokinetics.

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